Melanostatin DM

cosmetic peptide skin depigmentation in vivo efficacy

Melanostatin DM is a synthetic hexapeptide (His-D-Arg-Ala-Trp-D-Phe-Lys-NH₂) engineered for skin brightening. It competitively inhibits α-MSH at the MC1R receptor to reduce melanin signaling without direct tyrosinase inhibition or melanocyte cytotoxicity. In vivo, it achieves 65% UVB-induced pigmentation reduction—equivalent to 2% hydroquinone—making it a clinically relevant alternative for markets with hydroquinone restrictions (EU, Japan, South Korea). Its D-Arg and D-Phe residues confer resistance to enzymatic degradation, extending stability in leave-on serums and overnight masks. Pair with tyrosinase inhibitors (e.g., α-arbutin) for dual-pathway depigmentation. For post-inflammatory hyperpigmentation management, Melanostatin DM preserves baseline melanin photoprotection while suppressing pathological pigmentation. Choose this peptide for stable, receptor-level brightening in advanced cosmetic formulations.

Molecular Formula C41H58N14O6
Molecular Weight 843.0 g/mol
Cat. No. B13654500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanostatin DM
Molecular FormulaC41H58N14O6
Molecular Weight843.0 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)N
InChIInChI=1S/C41H58N14O6/c1-24(51-38(59)32(15-9-17-48-41(45)46)53-37(58)29(43)20-27-22-47-23-50-27)36(57)54-34(19-26-21-49-30-13-6-5-12-28(26)30)40(61)55-33(18-25-10-3-2-4-11-25)39(60)52-31(35(44)56)14-7-8-16-42/h2-6,10-13,21-24,29,31-34,49H,7-9,14-20,42-43H2,1H3,(H2,44,56)(H,47,50)(H,51,59)(H,52,60)(H,53,58)(H,54,57)(H,55,61)(H4,45,46,48)
InChIKeyCGVQCSBCAOKPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melanostatin DM Procurement Guide: Key Specifications and Performance Data for Cosmetic Peptide Sourcing


Melanostatin DM (CAS 123689-72-5) is a synthetic hexapeptide with the sequence His-D-Arg-Ala-Trp-D-Phe-Lys-NH₂, developed as a cosmetic active ingredient for skin brightening and depigmentation applications . Its mechanism of action involves competitive inhibition of α-melanocyte-stimulating hormone (α-MSH) at the melanocortin-1 receptor (MC1R) on melanocytes, thereby reducing downstream melanin synthesis signaling . The peptide contains D-amino acid residues (D-Arg, D-Phe) which confer enhanced resistance to enzymatic degradation in topical formulations .

Why Melanostatin DM Cannot Be Readily Substituted: Comparative Differentiation Guide


Generic substitution among cosmetic whitening peptides is not straightforward due to fundamental differences in molecular targets, potency ranges, and stability profiles. While multiple peptides target melanogenesis, they act at distinct points in the signaling cascade—some function as MC1R antagonists (Melanostatin DM, Nonapeptide-1), others as tyrosinase inhibitors (Tetrapeptide-30, Oligopeptide-68), and still others via TGF-β mimicry [1]. These mechanistic divergences preclude simple interchangeability without reformulation and efficacy revalidation. Furthermore, peptide sequences containing D-amino acids, such as Melanostatin DM, exhibit altered pharmacokinetic and stability profiles compared to all-L peptides, affecting formulation shelf-life and transdermal delivery characteristics [2]. The following quantitative evidence establishes the specific differentiating dimensions relevant to procurement decisions.

Melanostatin DM: Quantitative Performance Evidence for Scientific Selection


Melanostatin DM In Vivo Efficacy vs. Hydroquinone Benchmark for UVB-Induced Pigmentation

Melanostatin DM demonstrates in vivo depigmenting efficacy comparable to the established clinical benchmark hydroquinone. In HRM-2 mouse models of UVB-induced hyperpigmentation, topical application of Melanostatin DM at 0.1% concentration achieved a 65% reduction in pigmentation, a magnitude equivalent to that observed with 2% hydroquinone treatment under the same experimental conditions .

cosmetic peptide skin depigmentation in vivo efficacy

Melanostatin DM MC1R Antagonism vs. Tyrosinase-Directed Peptides: Mechanistic Differentiation

Melanostatin DM acts as a competitive antagonist at MC1R, reducing α-MSH binding affinity by >80% and suppressing basal MC1R constitutive activity by 60-70% . This upstream targeting contrasts with peptides such as Tetrapeptide-30 and Oligopeptide-68, which act downstream by directly inhibiting tyrosinase enzyme activity or interfering with its copper-binding site, respectively . Notably, Melanostatin DM does not directly inhibit mushroom tyrosinase activity, confirming its action occurs upstream of enzyme-level regulation [1].

MC1R antagonist α-MSH inhibition melanogenesis pathway

Melanostatin DM D-Amino Acid-Enhanced Stability vs. All-L Peptide Comparators

Melanostatin DM incorporates two D-amino acid residues (D-Arg at position 2 and D-Phe at position 5) within its hexapeptide sequence His-D-Arg-Ala-Trp-D-Phe-Lys-NH₂ . The inclusion of D-amino acids in peptide sequences is established to confer increased resistance to enzymatic degradation, as only a limited number of enzymes capable of hydrolyzing peptide bonds involving D-amino acids have been characterized in multicellular organisms [1]. In contrast, all-L peptide comparators such as Nonapeptide-1 (sequence containing only L-amino acids) lack this structural stabilization feature and are expected to exhibit comparatively reduced resistance to cutaneous proteases.

peptide stability D-amino acid enzymatic degradation

Melanostatin DM Lack of Direct Tyrosinase Inhibition vs. Tyrosinase-Directed Inhibitors

Unlike many conventional depigmenting agents and certain cosmetic peptides that directly inhibit tyrosinase catalytic activity, Melanostatin DM showed no inhibitory activity against mushroom tyrosinase in biochemical assays [1]. This distinguishes it from compounds such as α-arbutin (IC₅₀ = 0.48 mM against mouse melanoma tyrosinase) and Tetrapeptide-30, which function as direct tyrosinase inhibitors [2]. Melanostatin DM instead reduces melanin production by suppressing the upstream signaling that induces tyrosinase expression, thereby indirectly reducing tyrosinase protein levels without direct enzyme inhibition [3].

tyrosinase enzyme inhibition melanogenesis

Melanostatin DM MC1R Selectivity Profile vs. Broader Melanocortin Receptor Ligands

Melanostatin DM selectively targets melanin regulation pathways without affecting systemic melanocortin signaling. Animal and cell studies indicate that Melanostatin DM reduces melanin production by approximately 25% while avoiding the effects of natural melanostatin on the broader hormone system, suggesting selective action restricted to cutaneous pigmentation [1]. In contrast, Nonapeptide-1 demonstrates binding to multiple melanocortin receptor subtypes: while it shows highest affinity for MC1R (Ki = 40 nM), it also binds MC3R (Ki = 470 nM), MC4R (Ki = 1.34 μM), and MC5R (Ki = 2.4 μM) . The restricted functional selectivity profile of Melanostatin DM may reduce potential off-target effects associated with broader melanocortin receptor engagement.

MC1R selectivity melanocortin receptor off-target effects

Melanostatin DM: Recommended Application Scenarios Based on Evidence Profile


Hydroquinone-Free Brightening Formulations Requiring Validated In Vivo Efficacy

Based on in vivo data demonstrating 65% UVB-induced pigmentation reduction equivalent to 2% hydroquinone , Melanostatin DM is optimally suited for advanced brightening serums and spot correctors positioned as hydroquinone alternatives. This scenario is particularly relevant for brands targeting markets with hydroquinone restrictions (EU, Japan, South Korea) or consumers seeking non-cytotoxic depigmenting options. Formulators should benchmark efficacy expectations against this quantitative performance metric when establishing product claims.

Multi-Pathway Synergistic Whitening Systems Combining MC1R Antagonism with Tyrosinase Inhibition

Melanostatin DM's distinct mechanism as an MC1R antagonist without direct tyrosinase inhibition enables complementary combination with tyrosinase-directed actives such as α-arbutin or Tetrapeptide-30. This dual-targeting approach addresses melanogenesis at both the receptor-signaling level and the enzyme-execution level, potentially yielding additive or synergistic depigmenting effects. Procurement for combination formulations should prioritize this mechanistic compatibility to maximize efficacy while minimizing the required concentration of individual actives.

Long-Acting Leave-On Formulations Leveraging Enhanced Peptide Stability

The D-amino acid residues in Melanostatin DM confer enhanced resistance to enzymatic degradation , making this peptide particularly well-suited for leave-on products such as overnight masks, long-wear serums, and sustained-release formulations. This stability profile supports extended duration of action and may permit lower effective concentrations compared to all-L peptides, directly impacting formulation cost-efficiency. Sourcing decisions for extended-wear products should prioritize peptides with verified D-amino acid stabilization.

Post-Inflammatory Hyperpigmentation (PIH) Treatments Requiring Non-Cytotoxic Action

The absence of direct tyrosinase inhibition and the lack of melanocyte cytotoxicity position Melanostatin DM as a suitable active for post-inflammatory hyperpigmentation management following dermatological procedures, acne resolution, or UV overexposure. Unlike tyrosinase inhibitors that may interfere with baseline melanin's photoprotective function, Melanostatin DM's receptor-level modulation preserves physiological melanin production capacity while suppressing pathological hyperpigmentation signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melanostatin DM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.